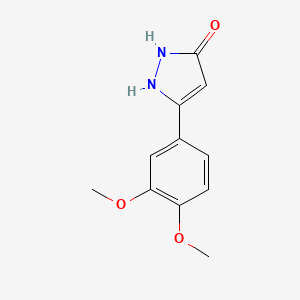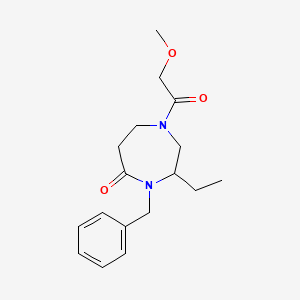![molecular formula C16H14ClN3O2 B5396048 N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine](/img/structure/B5396048.png)
N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine, also known as CP-456,773, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2001 by scientists at Pfizer, and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of various physiological processes, including synaptic plasticity, learning and memory, and pain perception. By blocking the activity of this receptor, N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine is able to modulate the release of various neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been shown to have a positive effect on cognitive function and memory, and to reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
One of the main advantages of N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine for lab experiments is its high selectivity for the mGluR5 receptor, which allows for more precise and targeted modulation of neurotransmitter release. However, one limitation of N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine, including the development of more potent and selective mGluR5 antagonists, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its effects on other physiological processes, such as inflammation and immune function. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects, and to identify potential side effects or limitations of its use in humans.
合成法
The synthesis of N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine involves a multi-step process starting with the reaction of 4-chloro-2-methylbenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. This is then reacted with 2-amino-3-cyanopyridine to form the pyrrolopyridine intermediate, which is subsequently converted to the final product through a series of reactions involving various reagents and solvents.
科学的研究の応用
N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, and to have a positive effect on cognitive function and memory.
特性
IUPAC Name |
2-[[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-6-10(17)2-3-11(9)13-7-14(19-8-15(21)22)20-16-12(13)4-5-18-16/h2-7H,8H2,1H3,(H,21,22)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXBCGXGIKOJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=NC3=C2C=CN3)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5395973.png)
![3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile](/img/structure/B5395988.png)
![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5395992.png)

![3-[2-(dipropylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396001.png)
![3-allyl-5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396009.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5396018.png)
![5-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}quinoxaline](/img/structure/B5396025.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5396034.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-6-(3-methylphenyl)nicotinic acid](/img/structure/B5396042.png)
![4-{2,5-dimethyl-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5396055.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5396062.png)

![4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5396075.png)